2-(3,5-二甲基苯基)乙胺

描述

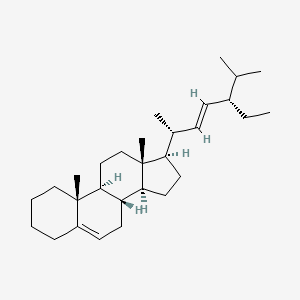

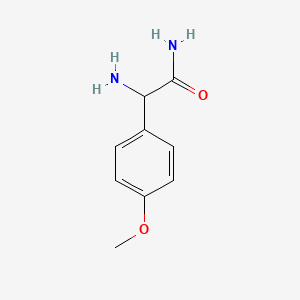

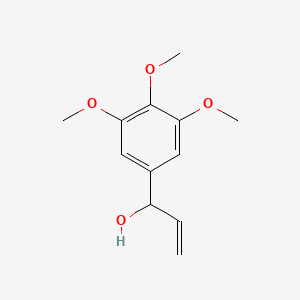

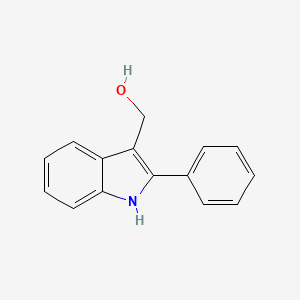

“2-(3,5-Dimethylphenyl)ethan-1-amine” is a chemical compound with the IUPAC name 2-(3,5-dimethylphenyl)ethanamine . It has a molecular weight of 149.24 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme .Molecular Structure Analysis

The InChI code for “2-(3,5-Dimethylphenyl)ethan-1-amine” is 1S/C10H15N/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4,11H2,1-2H3 . This indicates that the compound has a carbon backbone with an amine group attached.Chemical Reactions Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Amines of low molar mass are quite soluble in water .科学研究应用

分析技术和物质识别

研究已经证明了 2-氨基-1-(4-溴-2,5-二甲氧基苯基)乙烷-1-酮 (bk-2C-B) 通过核磁共振光谱、气相色谱和液相色谱以及高分辨率质谱等分析技术进行物质识别的用途。该研究重点分析了 bk-2C-B 和相关化合物等物质的复杂性,展示了在不同分析条件下人工形成各种物质的可能性 (Power 等人,2015)。

有机化学和合成

复杂有机化合物的合成是涉及 2-(3,5-二甲基苯基)乙胺的一个重要研究领域。研究已经探索了各种化合物的合成,包括手性胺和钯环,展示了该化合物在复杂化学反应中的用途,以及作为新型化合物合成中的前体 (Melchiorre 和 Jørgensen,2003),(Yap 等人,2014)。

胺的光致去除保护基

该化合物已被探索用作胺和氨基酸的光致去除保护基。这项研究说明了它在有机合成和生物化学中的潜力,其中通过光诱导反应控制释放胺至关重要 (Kammari 等人,2007)。

聚合和催化应用

此外,研究已经证明了它在聚合过程和催化反应中的用途。这些应用突出了 2-(3,5-二甲基苯基)乙胺在促进复杂化学转化中的多功能性,尤其是在聚合材料的合成中 (Kim 等人,2018)。

作用机制

Target of Action

The primary target of 2-(3,5-Dimethylphenyl)ethan-1-amine is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain .

Mode of Action

2-(3,5-Dimethylphenyl)ethan-1-amine acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, leading to a series of intracellular events .

Biochemical Pathways

Upon activation of TAAR1, 2-(3,5-Dimethylphenyl)ethan-1-amine influences several biochemical pathways. These pathways are primarily related to the regulation of dopaminergic function . The exact downstream effects are complex and depend on the specific cellular context .

Result of Action

The activation of TAAR1 by 2-(3,5-Dimethylphenyl)ethan-1-amine can lead to a reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats . This suggests that the compound may have potential therapeutic effects in disorders associated with increased dopaminergic function, such as schizophrenia .

安全和危害

属性

IUPAC Name |

2-(3,5-dimethylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLUHUARYCYCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306961 | |

| Record name | 3,5-Dimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76935-61-0 | |

| Record name | 3,5-Dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76935-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d][1,2,3]thiadiazol-5-ol](/img/structure/B3283510.png)

![10,12-Dichloro-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B3283523.png)